molecular formula C10H14BrNO2 B7803746 6,7-ADTN.HBr

6,7-ADTN.HBr

Cat. No.: B7803746
M. Wt: 260.13 g/mol
InChI Key: ZGHHIOBQEXZBAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-ADTN hydrobromide typically involves the reduction of naphthacene carboxylic acid derivatives followed by bromination. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride and brominating agents like hydrobromic acid .

Industrial Production Methods

In industrial settings, the production of 6,7-ADTN hydrobromide may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

6,7-ADTN hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and substituted naphthalenes .

Scientific Research Applications

6,7-ADTN hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

6,7-ADTN hydrobromide exerts its effects by binding to dopamine receptors, particularly the D1 receptor subtype. This binding activates the receptor, leading to an increase in cyclic adenosine monophosphate (cAMP) levels within the cell. The elevated cAMP levels result in the activation of protein kinase A (PKA), which subsequently phosphorylates various target proteins, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-ADTN hydrobromide is unique due to its high affinity for dopamine D1 receptors and its ability to cross the blood-brain barrier effectively. This makes it particularly valuable in neurological research and potential therapeutic applications .

Properties

IUPAC Name

(6,7-dihydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)azanium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.BrH/c11-8-2-1-6-4-9(12)10(13)5-7(6)3-8;/h4-5,8,12-13H,1-3,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHHIOBQEXZBAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2CC1[NH3+])O)O.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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